Cyclohexanone, 3-[(phenylmethyl)thio]-
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Overview
Description
3-(Benzylthio)cyclohexan-1-one is an organic compound with the molecular formula C13H16OS. It is a cyclohexanone derivative where a benzylthio group is attached to the third carbon of the cyclohexane ring.
Preparation Methods
The synthesis of 3-(Benzylthio)cyclohexan-1-one typically involves the reaction of cyclohexanone with benzylthiol under specific conditions. One common method includes the use of a base such as sodium hydride (NaH) to deprotonate the benzylthiol, followed by nucleophilic substitution on the cyclohexanone . The reaction conditions often require an inert atmosphere and anhydrous solvents to prevent unwanted side reactions.
Industrial production methods for this compound are not widely documented, but scalable synthesis routes would likely involve similar reaction mechanisms with optimizations for yield and purity.
Chemical Reactions Analysis
3-(Benzylthio)cyclohexan-1-one can undergo various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the benzylthio group typically yields sulfoxides or sulfones, while reduction of the carbonyl group results in the corresponding alcohol.
Scientific Research Applications
3-(Benzylthio)cyclohexan-1-one has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s structure is similar to certain bioactive molecules, making it a candidate for drug development and pharmacological studies.
Material Science: It can be used in the synthesis of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which 3-(Benzylthio)cyclohexan-1-one exerts its effects depends on the specific application. In medicinal chemistry, its activity may involve interactions with biological targets such as enzymes or receptors. The benzylthio group can participate in various binding interactions, while the cyclohexanone moiety can undergo metabolic transformations .
Comparison with Similar Compounds
3-(Benzylthio)cyclohexan-1-one can be compared to other cyclohexanone derivatives and benzylthio compounds:
Cyclohexanone: The parent compound, cyclohexanone, lacks the benzylthio group and has different reactivity and applications.
Other Substituted Cyclohexanones: Compounds such as 3-(methylthio)cyclohexan-1-one or 3-(phenylthio)cyclohexan-1-one have similar structures but different substituents, affecting their reactivity and applications.
Properties
CAS No. |
77670-21-4 |
---|---|
Molecular Formula |
C13H16OS |
Molecular Weight |
220.33 g/mol |
IUPAC Name |
3-benzylsulfanylcyclohexan-1-one |
InChI |
InChI=1S/C13H16OS/c14-12-7-4-8-13(9-12)15-10-11-5-2-1-3-6-11/h1-3,5-6,13H,4,7-10H2 |
InChI Key |
YYXFTEKRSDLAHP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CC(=O)C1)SCC2=CC=CC=C2 |
Origin of Product |
United States |
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